molecular formula C15H22FN3O2S B2926564 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine CAS No. 801225-13-8

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine

Cat. No. B2926564
CAS RN: 801225-13-8
M. Wt: 327.42
InChI Key: FIIYLFHECMDSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine (compound 1) is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. In

Scientific Research Applications

Adenosine Receptor Antagonism

The compound 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine is structurally related to 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which have been developed and characterized as adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity towards the A2B adenosine receptors, making them potent compounds in adenosine receptor research. The most potent compounds within this series include derivatives with significant affinities, demonstrating their potential as pharmacological tools for the selective labeling and study of A2B receptors in both human and rodent models (Borrmann et al., 2009).

Antibacterial Activity

Derivatives structurally related to 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine have shown promising antibacterial activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and exhibited significant antibacterial activities against various pathogens, highlighting the compound's potential in the development of new antibacterial agents (Wu Qi, 2014).

Oxidative Metabolism in Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine, involves various cytochrome P450 enzymes. This process results in the formation of multiple metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, among others. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and pharmacodynamics, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).

Crystal Structure Analysis

The crystal structure of compounds closely related to 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine, such as 4-Phenyl-piperazine-1-sulfonamide, provides valuable information on the molecular configuration, intermolecular interactions, and potential binding sites of these molecules. Such structural analyses are crucial for the rational design of new drugs and the improvement of existing ones (Berredjem et al., 2010).

properties

IUPAC Name

1-(2-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2S/c16-14-6-2-3-7-15(14)17-10-12-19(13-11-17)22(20,21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIYLFHECMDSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.